1-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Catalog No.
S715971
CAS No.
827614-66-4
M.F
C13H23BN2O2
M. Wt
250.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborol...

CAS Number

827614-66-4

Product Name

1-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

IUPAC Name

1-(2-methylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Molecular Formula

C13H23BN2O2

Molecular Weight

250.15 g/mol

InChI

InChI=1S/C13H23BN2O2/c1-10(2)8-16-9-11(7-15-16)14-17-12(3,4)13(5,6)18-14/h7,9-10H,8H2,1-6H3

InChI Key

YMEBZRNYQBODKB-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(C)C

The exact mass of the compound 1-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 827614-66-4) is a highly stable, lipophilic heteroaryl building block widely utilized in Suzuki-Miyaura cross-coupling reactions. Featuring a pyrazole core substituted with an isobutyl group at the N1 position and a pinacol borato ester (Bpin) at the C4 position, this compound serves as a critical precursor for introducing the 1-isobutyl-1H-pyrazol-4-yl moiety into complex pharmaceutical scaffolds. The Bpin ester ensures excellent solubility in organic solvents and robust stability against protodeboronation, while the isobutyl chain provides targeted steric bulk and enhanced lipophilicity compared to simpler lower-alkyl analogs. These baseline properties make it an indispensable reagent for medicinal chemists optimizing the pharmacokinetic profiles and target binding affinities of kinase inhibitors and positive allosteric modulators .

Research Fit

Workflow Suzuki-Miyaura cross-coupling building block
Application Context PDK1 and PDE10A inhibitor synthesis research
Reagent Form Pinacol ester for protodeboronation stability

Substituting this specific isobutyl-substituted Bpin ester with generic alternatives, such as 1-methyl-pyrazole boronic esters or free boronic acids, fundamentally alters both the process chemistry and the final product profile. In procurement and scale-up, replacing the Bpin ester with a free boronic acid often leads to severe handling issues, including poor solubility, the formation of unreactive boroxines, and elevated rates of protodeboronation under basic coupling conditions, which drastically reduces yields. Furthermore, substituting the isobutyl group with a methyl or ethyl group fails to provide the necessary steric volume and lipophilicity required to engage deep hydrophobic pockets in kinase domains or to achieve the desired cellular permeability in late-stage drug candidates. Therefore, generic substitution compromises both manufacturability and the biological efficacy of the synthesized derivatives [1].

Substitution Risk

N1-Alkyl Mismatch
Isobutyl vs. methyl/ethyl alters clogP and target engagement. A >3-fold IC50 difference was reported in PDK1 assays; smaller alkyl groups may not reproduce the lipophilicity-driven potency profile.
Protecting Group Mismatch
Free boronic acid (CAS 929094-25-7) shows faster protodeboronation and lower coupling yields than the pinacol ester. Direct substitution may shift stoichiometry and reduce effective reagent concentration.
SAR Context Mismatch
Published PDK1 and PDE10A inhibitor series were optimized with the isobutyl fragment. Analog boronic esters may not transfer the reported sub-100 nM potency or >1000-fold selectivity observed in those series.

Processability: Enhanced Cross-Coupling Yield via Protodeboronation Resistance

The pinacol ester (Bpin) format of this compound provides higher stability under basic cross-coupling conditions compared to its free boronic acid counterpart. Heteroaryl free boronic acids are notoriously susceptible to protodeboronation, often degrading by 20-40% before transmetalation can occur, necessitating the use of excess reagent. In contrast, the Bpin ester maintains >90% stability in standard aqueous/organic alkaline conditions (e.g., Na2CO3 in dioxane/water at 90°C), consistently delivering cross-coupling yields exceeding 60-85% for complex pharmaceutical intermediates without requiring large stoichiometric excesses .

Evidence DimensionCross-coupling yield and reagent stability
Target Compound Data>85% typical coupling yield; >90% stability against protodeboronation
Comparator Or BaselineFree 1-isobutyl-1H-pyrazole-4-boronic acid (often suffers 20-40% degradation)
Quantified Difference20-40% improvement in active reagent retention and overall yield
ConditionsStandard Suzuki-Miyaura conditions (Pd catalyst, aqueous base, 80-100°C)

Ensures reproducible, high-yielding synthesis in scale-up, reducing the need for costly excess reagents and complex purification.

Lipophilicity & Potency
Head-to-head
Isobutyl clogP ≈ 2.8, PDK1 IC₅₀ 1.1 μM; Methyl clogP ≈ 1.5, IC₅₀ >3.5 μM. ΔclogP +1.3, ≥3.2-fold difference.
Isobutyl clogP aligns with CNS drug-like range; methyl analog falls below the optimal permeability window. Supports lipophilicity-driven target engagement review.
clogP calculated (ChemDraw); PDK1 biochemical assay, 10 μM ATP, recombinant human PDK1.

Application Fit: Lipophilicity (LogP) Modulation for Cellular Permeability

The N1-isobutyl substitution provides a critical thermodynamic advantage in drug design by systematically increasing the lipophilicity of the resulting scaffold. Compared to the commonly used 1-methyl-1H-pyrazol-4-yl moiety, the introduction of the isobutyl group typically increases the calculated partition coefficient (cLogP) by approximately +1.2 to +1.5 units. This quantitative shift in lipophilicity is frequently leveraged by medicinal chemists to optimize the membrane permeability and oral bioavailability of lead compounds, such as indazole-based kinase inhibitors, where the methyl analog exhibits insufficient cellular accumulation [1].

Evidence DimensionScaffold Lipophilicity (cLogP shift)
Target Compound DataProvides an additional +1.2 to +1.5 LogP units to the coupled scaffold
Comparator Or Baseline1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Quantified DifferenceNet increase of ~1.5 LogP units
ConditionsIn silico calculation and RP-HPLC lipophilicity index measurements of coupled derivatives

Allows buyers to precisely tune the pharmacokinetic properties of drug candidates, specifically enhancing cell permeability.

Protodeboronation Stability
Head-to-head
Pinacol ester t½ >120 min, coupling yield 88%; Free boronic acid t½ <30 min, yield 42%. >4-fold longer half-life, 2.1-fold higher yield.
Pinacol ester supports reliable coupling stoichiometry; free acid may require excess reagent to compensate for decomposition. May reduce purification challenges from boronic acid-derived impurities.
Reported with 4-bromobenzonitrile, Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C, 2 h.

Target Affinity: Steric Engagement of Hydrophobic Pockets in Kinase Domains

Beyond lipophilicity, the branched steric bulk of the isobutyl group is essential for maximizing binding affinity in specific enzymatic targets. In structure-activity relationship (SAR) studies of Mps1 and other kinase inhibitors, the isobutyl-pyrazole moiety effectively fills deep hydrophobic pockets that are left vacant by smaller alkyl groups. Head-to-head comparisons in kinase assays demonstrate that replacing a 1-methyl group with a 1-isobutyl group can significantly modulate IC50 values, often maintaining low nanomolar potency while simultaneously improving the cellular efficacy profile due to the combined effects of enhanced target engagement and reduced off-target aqueous partitioning [1].

Evidence DimensionHydrophobic pocket engagement and cellular efficacy
Target Compound DataOptimal steric volume for deep hydrophobic pocket binding (maintains low nM IC50 with high cell activity)
Comparator Or Baseline1-Methyl-pyrazole analogs (sub-optimal volume, lower cellular efficacy)
Quantified DifferenceSignificant improvement in cell-based assay performance and target residence time
ConditionsIn vitro kinase assays and cell-based auto-phosphorylation models

Provides a compelling rationale for procuring the isobutyl variant when optimizing the in vivo efficacy of targeted therapeutics.

PDE10A Potency & Selectivity
Head-to-head
Isobutyl-derived PDE10A IC₅₀ 8 nM, selectivity >1000-fold; Methyl-derived analog IC₅₀ 96 nM, selectivity 280-fold. 12-fold potency difference.
Isobutyl fragment achieves reported sub-100 nM PDE10A potency and broad isoform selectivity. Methyl analog does not meet the same assay-performance criteria reported for preclinical lead series.
Recombinant human PDE10A, [³H]-cAMP hydrolysis assay; selectivity profiled against PDE1-11.
Coupling Reactivity
Cross-study
Isobutyl derivative: 2 h, 94% yield; N-phenyl analog: 8 h, 78% yield. 4-fold faster reaction, 16 percentage-point higher yield.
Electron-donating isobutyl group may accelerate transmetalation; faster coupling kinetics could reduce cycle time in library synthesis and lower catalyst loading requirements.
Reported with 4-bromoacetophenone, Pd(dppf)Cl₂, K₃PO₄, THF/H₂O, 65°C.

Late-Stage Lead Optimization of Kinase Inhibitors

Directly utilizing the isobutyl group's steric bulk and lipophilicity to improve the cellular permeability and hydrophobic pocket binding of indazole- or pyrimidine-based kinase inhibitors (e.g., Mps1, PI3K, or c-Abl targets), where the 1-methyl analog fails to achieve sufficient in vivo efficacy [1].

Synthesis of Positive Allosteric Modulators (PAMs)

Employing the compound as a key building block in the development of CNS-active agents (such as M4 mAChR modulators), where the precise tuning of LogP via the isobutyl group is critical for blood-brain barrier (BBB) penetration and target receptor engagement [1].

High-Throughput Suzuki-Miyaura Library Generation

Leveraging the high stability and solubility of the Bpin ester format to conduct automated, high-yielding cross-coupling reactions without the protodeboronation issues associated with free boronic acids, ensuring efficient library production for high-throughput screening [1].

Application Fit

Application
Selection Property
Validation Focus
PDK1 inhibitor synthesis research
N1-isobutyl lipophilicity profile
Reported PDK1 IC₅₀ and cellular permeability context
PDE10A inhibitor synthesis research
Isobutyl fragment for PDE10A potency
Reported PDE10A IC₅₀ and isoform selectivity context
Automated parallel synthesis
Pinacol ester protodeboronation stability
Coupling yield and stoichiometry reliability
PRMT inhibitor synthesis research
Isobutyl group for hydrophobic binding pocket
Lipophilicity-activity context from PDK1/PDE10A programs

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (97.5%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

1-(2-Methylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

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